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Compound of Interest

Compound Name: 1H-indole-2-carboxylic acid

Cat. No.: B563900

The 1H-indole-2-carboxylic acid moiety is a privileged scaffold in medicinal chemistry, serving
as a foundational structure for the development of a diverse array of therapeutic agents. Its
inherent structural features, including a rigid bicyclic system, hydrogen bond donor and
acceptor capabilities, and sites for versatile functionalization, make it an attractive starting point
for designing molecules that can interact with a wide range of biological targets. This has led to
the discovery of potent inhibitors for enzymes and receptors implicated in various diseases,
including cancer, viral infections, metabolic disorders, and inflammatory conditions.

Therapeutic Applications and Biological Targets

Derivatives of 1H-indole-2-carboxylic acid have demonstrated significant activity against
several key biological targets. These include enzymes that are crucial for disease progression
and receptors that mediate pathological signaling pathways.

Anticancer Agents

The indole-2-carboxylic acid scaffold has been successfully employed in the design of
anticancer agents targeting various mechanisms.

e 14-3-3n Protein Inhibitors: A series of novel 1H-indole-2-carboxylic acid derivatives have
been developed as inhibitors of the 14-3-3n protein, a target for liver cancer therapy.
Compound C11 from this series exhibited potent inhibitory activity against several human
liver cancer cell lines, including chemotherapy-resistant cells, and was shown to induce G1-
S phase cell cycle arrest.[1]
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EGFR/CDK2 Dual Inhibitors: Indole-2-carboxamides have been synthesized and evaluated
as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent
Kinase 2 (CDK2), both of which are important targets in cancer. Several derivatives showed
potent antiproliferative activity against different cancer cell lines.[2]

IDO1/TDO Dual Inhibitors: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-

dioxygenase (TDO) are key enzymes in tryptophan metabolism and are targets for tumor
immunotherapy. 6-Acetamido-indole-2-carboxylic acid derivatives have been identified as
potent dual inhibitors of IDO1 and TDO, with IC50 values in the low micromolar range.[3]

Antiviral Agents

A significant area of application for this scaffold is in the development of antiviral drugs,

particularly for HIV.

HIV-1 Integrase Inhibitors: The 1H-indole-2-carboxylic acid core can chelate with Mg2+
ions in the active site of HIV-1 integrase, an essential enzyme for viral replication.[4][5]
Optimization of this scaffold has led to the discovery of potent integrase strand transfer
inhibitors (INSTIs) with IC50 values in the low micromolar and even nanomolar range.

Other Therapeutic Areas

The versatility of the 1H-indole-2-carboxylic acid scaffold extends to other disease areas:

Antidiabetic Agents: Derivatives of 7-nitro-1H-indole-2-carboxylic acid have been designed
as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), a key enzyme in
gluconeogenesis and a target for type 2 diabetes.

Anti-inflammatory Agents: A novel class of 3-substituted 1H-indole-2-carboxylic acid
derivatives has been identified as highly potent and selective antagonists of the cysteinyl
leukotriene 1 (CysLT1) receptor, which is involved in asthma and other inflammatory
conditions.

Neurological Disorders: Indole-2-carboxylic acid itself has been shown to act as a
competitive antagonist at the glycine binding site of the NMDA receptor, which is implicated
in excitotoxic neuronal death associated with stroke and epilepsy.
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Quantitative Data Summary

The following tables summarize the inhibitory activities of selected 1H-indole-2-carboxylic

acid derivatives against their respective targets.

Target Compound IC50 (uM) Cell Line/Assay  Reference
Bel-7402,
] Not specified SMMC-7721,
14-3-3n Protein Cl1 -
(best affinity) SNU-387, Hep
G2, Hep 3B
Integrase strand
HIV-1 Integrase 20a 0.13
transfer assay
Integrase strand
17a 3.11
transfer assay
EGFR 5e 0.09 Enzyme assay
5h 0.08 Enzyme assay
CDK2 5e 0.013 Enzyme assay
5h 0.011 Enzyme assay
IDO1 90-1 1.17 Enzyme assay
TDO 90-1 1.55 Enzyme assay
FBPase 3.9 0.99 Enzyme assay
Calcium
CysLT1 Receptor 17k 0.0059 mobilization
assay

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and further development of these

compounds. Below are representative protocols for the synthesis and biological evaluation of

1H-indole-2-carboxylic acid derivatives.
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General Synthesis of 1H-Indole-2-Carboxamides

This protocol describes a common method for synthesizing indole-2-carboxamide derivatives,
which are prevalent in the studies of EGFR/CDK2 inhibitors.

Step 1: Fischer Indole Synthesis

A mixture of a substituted phenylhydrazine hydrochloride (1 equivalent) and 2-oxopropanoic
acid (1.2 equivalents) in the presence of p-toluenesulfonic acid (PTSA) as a catalyst is
refluxed in a suitable solvent (e.g., ethanol) to yield the corresponding 3-methylindole-2-
carboxylate ester.

The reaction progress is monitored by thin-layer chromatography (TLC).

Upon completion, the solvent is removed under reduced pressure, and the crude product is
purified by column chromatography.

Step 2: Hydrolysis of the Ester

The synthesized indole-2-carboxylate ester (1 equivalent) is dissolved in a mixture of ethanol
and an aqueous solution of a base (e.g., sodium hydroxide).

The mixture is stirred at room temperature or heated to reflux until the hydrolysis is complete
(monitored by TLC).

The reaction mixture is then acidified with a dilute acid (e.g., HCI) to precipitate the 1H-
indole-2-carboxylic acid.

The precipitate is collected by filtration, washed with water, and dried.

Step 3: Amide Coupling

To a solution of the 1H-indole-2-carboxylic acid (1 equivalent) in a dry aprotic solvent (e.g.,
dichloromethane), a coupling reagent such as BOP (benzotriazol-1-yl-oxy-tris-
(dimethylamino)-phosphonium hexafluorophosphate) (1.2 equivalents) and a base like
diisopropylethylamine (DIPEA) (2 equivalents) are added.

The appropriate amine (1.1 equivalents) is then added to the reaction mixture.
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e The reaction is stirred at room temperature until completion.

e The solvent is evaporated, and the residue is purified by column chromatography to afford
the final indole-2-carboxamide.

In Vitro HIV-1 Integrase Strand Transfer Assay

This protocol is a representative method for evaluating the inhibitory activity of compounds
against HIV-1 integrase.

o Assay Components: The assay is typically performed in a 96-well plate and includes the HIV-
1 integrase enzyme, a donor DNA substrate (often labeled), and a target DNA substrate.

e Compound Incubation: The test compounds (1H-indole-2-carboxylic acid derivatives) are
pre-incubated with the integrase enzyme in the presence of Mg2+ ions for a specific period
(e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

o Reaction Initiation: The strand transfer reaction is initiated by the addition of the target DNA.

e Reaction Termination and Detection: After a set incubation time, the reaction is stopped, and
the amount of strand transfer product is quantified. This can be achieved through various
methods, such as electrophoresis and autoradiography if a radiolabeled substrate is used, or
fluorescence-based detection methods.

o Data Analysis: The percentage of inhibition is calculated by comparing the amount of product
formed in the presence of the inhibitor to that in a control reaction without the inhibitor. The
IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity
by 50%, is then determined from a dose-response curve.

Visualizations

The following diagrams illustrate key concepts related to the application of the 1H-indole-2-
carboxylic acid scaffold.
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Caption: General workflow for the synthesis and biological evaluation of 1H-indole-2-
carboxamide derivatives.
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Caption: Inhibition of HIV-1 integrase by 1H-indole-2-carboxylic acid derivatives.
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Caption: Structure-Activity Relationship (SAR) logic for 1H-indole-2-carboxylic acid
derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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